

Aspinonene: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aspinonene

Cat. No.: B15546842

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Aspinonene**, a polyketide natural product isolated from fungi of the *Aspergillus* genus.^[1] **Aspinonene**, with the molecular formula C₉H₁₆O₄, has garnered scientific interest due to its unique branched structure.^[1] This document presents a summary of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and predicted Infrared (IR) spectroscopic data. Detailed experimental protocols for the isolation and analysis of **Aspinonene** are also provided to assist researchers in its structural elucidation, characterization, and potential therapeutic development.

Spectroscopic Data of Aspinonene

The following tables summarize the key spectroscopic data for **Aspinonene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data are fundamental for the structural verification of **Aspinonene**.^[1] The data presented below is illustrative and based on typical chemical shifts for the functional groups present in the molecule, recorded in CDCl₃.^[1]

Table 1: ¹H NMR Data of **Aspinonene** (500 MHz, CDCl₃)^[1]

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.65	dd	11.5, 5.0
3.55	dd	11.5, 6.0	
H-3	5.80	-	-

Table 2: ^{13}C NMR Data of **Aspinonene** (125 MHz, CDCl_3)[1]

Position	Chemical Shift (δ , ppm)
C-1	63.5
C-2	75.0
C-3	130.0
C-4	135.0
C-5	70.0
C-6	20.0
C-7	60.0
C-8	58.0
C-9	15.0

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **Aspinonene**.[2] The following table summarizes hypothetical data for the analysis of **Aspinonene** using LC-MS/MS with positive electrospray ionization (ESI+).[3]

Table 3: Mass Spectrometry Data for **Aspinonene**[3]

Parameter	Value
Molecular Formula	C ₉ H ₁₆ O ₄
Molecular Weight	188.22 g/mol
Precursor Ion (m/z)	189.1125 [M+H] ⁺
Product Ions (m/z)	171.1020, 153.0914, 125.0961

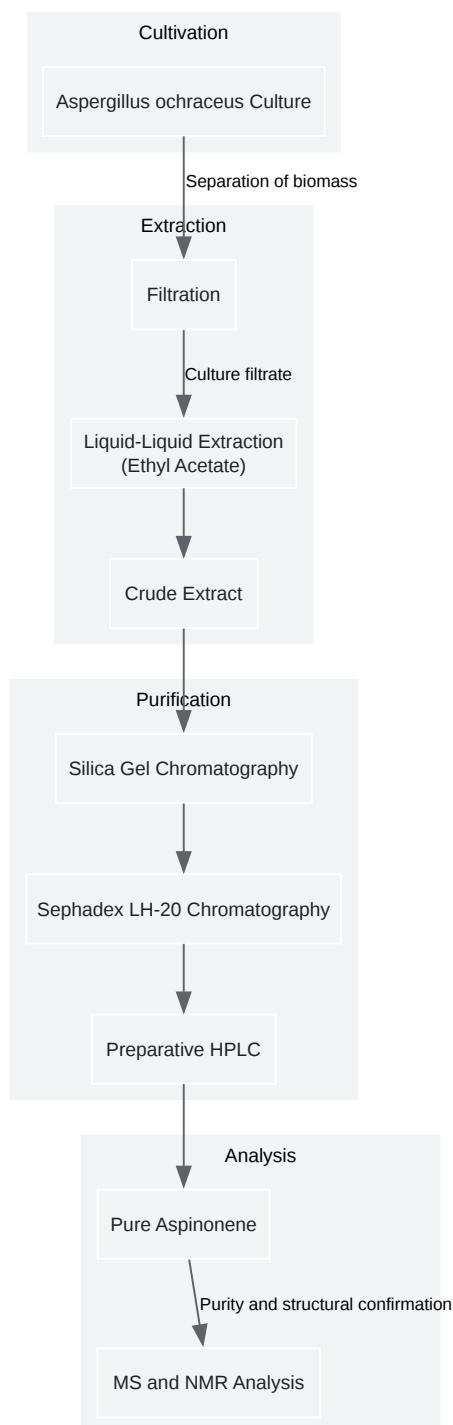
Infrared (IR) Spectroscopy

Experimental Infrared (IR) spectroscopy data for **Aspinonene** is not readily available in the reviewed literature. However, based on its functional groups (hydroxyl, C=C double bond, and an oxirane ring), the expected characteristic IR absorptions are predicted below.

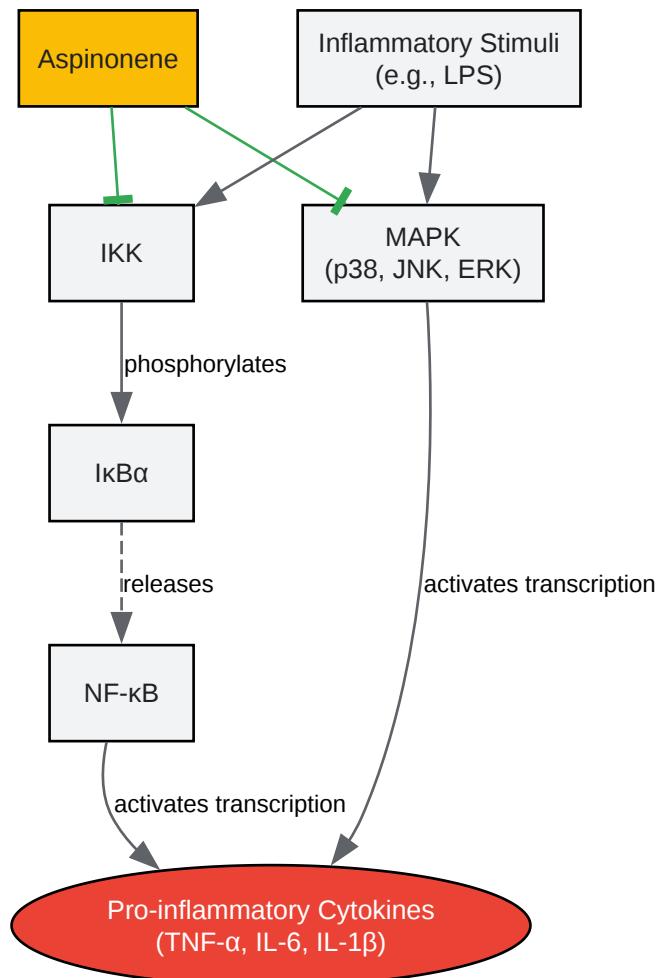
Table 4: Predicted Infrared (IR) Absorption Data for **Aspinonene**

Functional Group	Bond	Characteristic Absorption (cm ⁻¹)	Intensity
Alcohol	O-H stretch	3500–3200	Strong, Broad
Alkene	=C-H stretch	3100–3000	Medium
	C=C stretch	1680–1640	Medium
Alkane	C-H stretch	3000–2850	Medium
Ether (Oxirane)	C-O stretch	1250	Strong

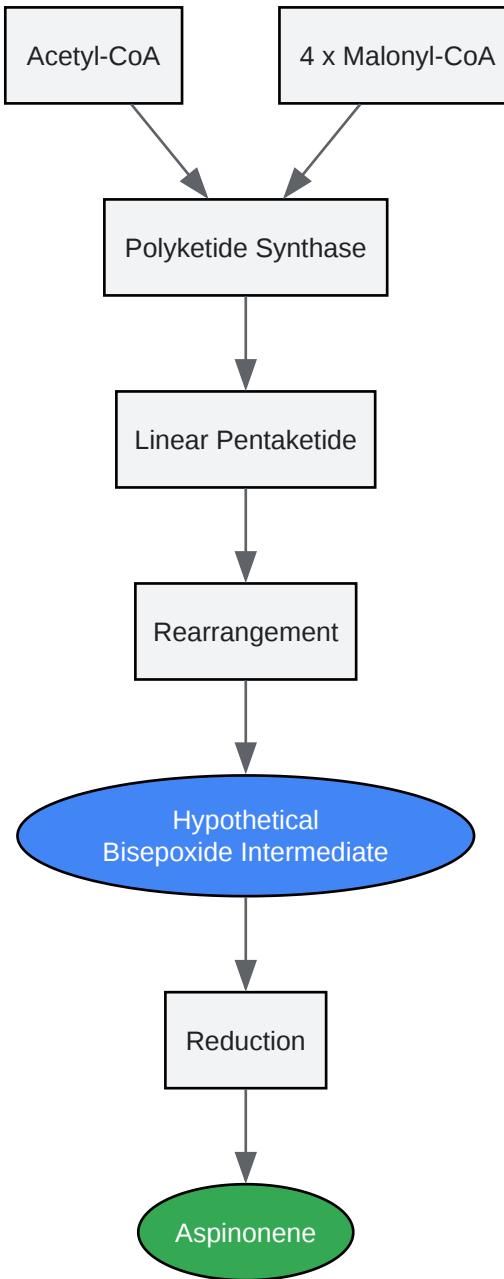
Experimental Protocols


Detailed methodologies for the isolation, purification, and analysis of **Aspinonene** are outlined below.

Isolation and Purification of Aspinonene from *Aspergillus ochraceus*


This protocol describes a general method for the extraction and purification of **Aspinonene** from fungal cultures.^[2]

- Fermentation: Cultures of *Aspergillus ochraceus* are maintained on Czapek-Dox agar slants at 28°C for 7 days to induce sporulation.^[2] A spore suspension is then used to inoculate a production culture in a suitable liquid medium.^[2]
- Extraction: The fungal biomass is separated from the culture broth by vacuum filtration. The culture filtrate is then extracted three times with an equal volume of ethyl acetate. The organic layers are pooled for further processing.^[2]
- Chromatographic Purification: The crude extract is subjected to a multi-step purification process involving:
 - Silica Gel Chromatography: The extract is first separated using a silica gel column with a gradient elution system (e.g., hexane-ethyl acetate).
 - Sephadex LH-20 Chromatography: Fractions containing **Aspinonene** are pooled and further purified on a Sephadex LH-20 column using methanol as the eluent.^[2]
 - Preparative HPLC: The final purification is achieved using a preparative HPLC system with a C18 reversed-phase column and a suitable mobile phase gradient, such as acetonitrile in water.^[2]
- Purity Confirmation: The identity and purity of the isolated **Aspinonene** are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[2]


Isolation and Purification Workflow for Aspinonene

Hypothetical Anti-inflammatory Signaling Pathway of Aspinonene

Proposed Biosynthetic Pathway of Aspinonene

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Aspinonene | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Aspinonene: A Comprehensive Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546842#spectroscopic-data-for-aspinonene-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

